molecular formula C13H9F3N6 B15195871 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine CAS No. 27362-84-1

3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine

Cat. No.: B15195871
CAS No.: 27362-84-1
M. Wt: 306.25 g/mol
InChI Key: MQEQIOZHIODSAC-UHFFFAOYSA-N
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Description

3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine is a compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a pyridinamine moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine typically involves a multi-step process

    Tetrazole Ring Formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This reaction typically requires heating and can be catalyzed by a Lewis acid such as zinc chloride.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. This step often requires the presence of a base and a suitable solvent.

    Formation of Pyridinamine Moiety: The final step involves the coupling of the tetrazole and trifluoromethyl intermediates with a pyridine derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Palladium catalysts, bases, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins. The pyridinamine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine
  • 5-(4-(2H-Tetrazol-5-yl)phenoxy)isophthalic acid
  • 5-(1H-Tetrazol-5-yl)isophthalic acid

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group imparts enhanced chemical stability and lipophilicity, while the tetrazole and pyridinamine moieties provide versatile sites for chemical modifications and interactions with biological targets. This makes the compound particularly valuable for applications requiring high stability and specificity.

Properties

CAS No.

27362-84-1

Molecular Formula

C13H9F3N6

Molecular Weight

306.25 g/mol

IUPAC Name

3-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C13H9F3N6/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(5-2-6-17-11)12-19-21-22-20-12/h1-7H,(H,17,18)(H,19,20,21,22)

InChI Key

MQEQIOZHIODSAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C3=NNN=N3)C(F)(F)F

Origin of Product

United States

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